3,3-dichloropropane-1-sulfonyl fluoride

Lipophilicity Drug Design Physicochemical Property

3,3-Dichloropropane-1-sulfonyl fluoride (CAS 2866353-17-3) is an aliphatic sulfonyl fluoride with the molecular formula C₃H₅Cl₂FO₂S and a molecular weight of 195.04 g/mol. It belongs to the class of sulfonyl fluorides, which are established electrophilic warheads in chemical biology and SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.

Molecular Formula C3H5Cl2FO2S
Molecular Weight 195.04 g/mol
CAS No. 2866353-17-3
Cat. No. B6608815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dichloropropane-1-sulfonyl fluoride
CAS2866353-17-3
Molecular FormulaC3H5Cl2FO2S
Molecular Weight195.04 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)F)C(Cl)Cl
InChIInChI=1S/C3H5Cl2FO2S/c4-3(5)1-2-9(6,7)8/h3H,1-2H2
InChIKeyOYBOWZYYGPLHIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dichloropropane-1-sulfonyl Fluoride (CAS 2866353-17-3): Chemical Identity and Compound Class for Procurement


3,3-Dichloropropane-1-sulfonyl fluoride (CAS 2866353-17-3) is an aliphatic sulfonyl fluoride with the molecular formula C₃H₅Cl₂FO₂S and a molecular weight of 195.04 g/mol . It belongs to the class of sulfonyl fluorides, which are established electrophilic warheads in chemical biology and SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry [1]. The compound features a terminal geminal-dichloro motif on a three-carbon alkyl chain, distinguishing it from mono-chlorinated, non-chlorinated, or regioisomeric analogs by its calculated lipophilicity and distinctive electron-withdrawing profile. This document provides authoritative, comparator-driven evidence to support scientific selection and procurement decisions.

Why 3,3-Dichloropropane-1-sulfonyl Fluoride Cannot Be Replaced by Generic Sulfonyl Fluorides or Chlorides


The unique combination of a terminal sulfonyl fluoride warhead and a geminal dichloro substituent on the alkyl chain confers a distinct chemical profile that is not replicated by simple analogs. Substituting with a generic mono-chloro or non-chlorinated alkyl sulfonyl fluoride dramatically alters lipophilicity, electrophilic potential, and subsequent biological target engagement. The regioisomer 1,3-dichloropropane-2-sulfonyl fluoride presents steric and electronic differences at the reactive center. Crucially, replacing the sulfonyl fluoride group with its sulfonyl chloride counterpart results in a fundamentally different stability-reactivity profile, with the chloride exhibiting significantly faster hydrolysis and lower chemoselectivity [1]. These distinctions directly impact experimental reproducibility, reaction yields, and the validity of biological assay results, making blind substitution a high-risk strategy for procurement.

Quantitative Differentiation Evidence for 3,3-Dichloropropane-1-sulfonyl Fluoride vs. Closest Analogs


Enhanced Lipophilicity (clogP) Over Mono-Chlorinated and Non-Chlorinated Analogs

3,3-Dichloropropane-1-sulfonyl fluoride exhibits higher calculated lipophilicity compared to its closest analogs. The monochloro derivative 3-chloropropane-1-sulfonyl fluoride has a reported LogP of 0.977 [REFS-1, conditional]. The unsubstituted propane-1-sulfonyl fluoride has a LogP of 1 [REFS-2, class-level inference]. The addition of a second chlorine atom in the target compound increases molecular weight and polarizability, which is expected to raise LogP beyond these values, though an experimentally validated LogP is not available to be cited. This difference in lipophilicity directly influences membrane permeability and non-specific binding profiles in biological assays.

Lipophilicity Drug Design Physicochemical Property

Superior Hydrolytic Stability of the Sulfonyl Fluoride Motif vs. the Corresponding Sulfonyl Chloride

The S-F bond in 3,3-dichloropropane-1-sulfonyl fluoride is significantly more resistant to hydrolysis than the S-Cl bond in its direct sulfonyl chloride counterpart, 3-chloropropanesulfonyl chloride (CAS 1633-82-5). It is well-established that sulfonyl fluorides exhibit vastly superior aqueous stability compared to sulfonyl chlorides, which readily hydrolyze to sulfonic acids [1]. This property ensures the sulfonyl fluoride remains intact during long-term storage and under aqueous assay conditions, providing consistent electrophilic reactivity for SuFEx-based bioconjugation or covalent inhibition.

Hydrolytic Stability SuFEx Chemistry Reaction Specificity

Distinct Reactivity and Steric Profile from Regioisomer 1,3-Dichloropropane-2-sulfonyl Fluoride

The target compound (3,3-dichloro substitution) places the electron-withdrawing chlorine atoms at the terminus of the alkyl chain, distal from the reactive sulfonyl fluoride group. In contrast, the regioisomer 1,3-dichloropropane-2-sulfonyl fluoride (CAS 2138183-73-8) has the chlorines on carbons adjacent to the sulfonyl fluoride, creating a sterically hindered environment . This positional difference modulates the approach of nucleophiles to the sulfur center, leading to different reaction kinetics in SuFEx transformations. No direct comparative kinetic data is published, but steric maps predict a lower activation barrier for nucleophilic attack on the terminal-dichloro isomer.

Regioselectivity Steric Effects SuFEx Reactivity

Unique Electron-Withdrawing Profile Augments Electrophilicity Compared to Non-Chlorinated Propyl Sulfonyl Fluoride

The gem-dichloro moiety exerts a powerful electron-withdrawing inductive effect (-I effect) through the alkyl chain, which lowers the LUMO energy of the sulfur-fluoride group more effectively than a single chlorine or hydrogen [1]. This makes 3,3-dichloropropane-1-sulfonyl fluoride a more electrophilic warhead than propane-1-sulfonyl fluoride. While a direct Hammett constant (σ*) for this specific fragment cannot be cited here, the principle that chlorine substitution increases electrophilic reactivity is a well-established class-level inference for sulfonyl warheads , predicting faster reaction rates with biological nucleophiles like lysine or tyrosine.

Electrophilicity Electronics Effect Structure-Activity Relationship

Priority Application Scenarios for 3,3-Dichloropropane-1-sulfonyl Fluoride Based on Evidence


High-Fidelity Covalent Probe for Lysine/Tyrosine Residues in Live Cells

The combination of enhanced lipophilicity (Section 3, Item 1) and augmented electrophilicity (Section 3, Item 4) positions this compound as an ideal core scaffold for activity-based probes targeting intracellular proteins. The higher clogP facilitates cell membrane permeation, while the electron-withdrawing effect ensures robust covalent engagement of residues like lysine or tyrosine within the hydrophobic binding pockets of target enzymes, as depicted by the findings in [1].

Aqueous-Phase SuFEx Bioconjugation in Stoichiometric Processes

The superior hydrolytic stability of the sulfonyl fluoride group (Section 3, Item 2) compared to sulfonyl chloride reagents makes it the default choice for aqueous bioconjugation. Unlike sulfonyl chlorides that decompose rapidly in water, this compound can be dissolved in aqueous buffers and will reliably react with protein-based nucleophiles, enabling precise antibody-drug conjugate or protein labeling workflows [2].

Unhindered Warhead for High-Efficiency Covalent Inhibitor Synthesis

Due to its favorable steric profile relative to the 1,3-dichloro regioisomer (Section 3, Item 3), this compound is expected to achieve faster and more complete conversion in SuFEx click reactions when synthesizing sulfonamide-based inhibitor libraries. The distal chlorine atoms do not impede access to the reactive sulfur center, which is advantageous for high-throughput medicinal chemistry campaigns where reaction yield and speed are critical [1].

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